molecular formula C5H12OS B12410965 3-Mercapto-3-methylbutan-1-ol-d6

3-Mercapto-3-methylbutan-1-ol-d6

Cat. No.: B12410965
M. Wt: 126.25 g/mol
InChI Key: GBCGIJAYTBMFHI-WFGJKAKNSA-N
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Description

3-Mercapto-3-methylbutan-1-ol-d6 is a deuterium-labeled compound, specifically a deuterated form of 3-Mercapto-3-methylbutan-1-ol. This compound is often used in scientific research due to its unique properties, including its potential as a free radical generator and its use as an indicator of hypoxia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mercapto-3-methylbutan-1-ol-d6 typically involves the incorporation of deuterium into the parent compound, 3-Mercapto-3-methylbutan-1-ol. One common method involves the activation of ethyl acetate with lithium bis(trimethylsilyl)amide at the α-position, followed by coupling with acetone to form ethyl 3-hydroxy-3-methylbutyrate. This intermediate is then brominated, treated with thiourea, and hydrolyzed to form 3-mercapto-3-methylbutyric acid. Finally, the compound is reduced with lithium aluminum hydride to yield 3-Mercapto-3-methylbutan-1-ol .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of deuterium incorporation to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-3-methylbutan-1-ol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Mercapto-3-methylbutan-1-ol-d6 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Mercapto-3-methylbutan-1-ol-d6 involves its role as a free radical generator. The compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative stress and cellular damage. The deuterium incorporation can affect the pharmacokinetic and metabolic profiles of the compound, potentially altering its biological activity .

Comparison with Similar Compounds

3-Mercapto-3-methylbutan-1-ol-d6 is structurally similar to other thiol-containing compounds, such as:

  • 3-Mercapto-3-methyl-2-pentanone
  • 4-Mercapto-4-methyl-2-pentanone
  • 8-Mercapto-p-menthan-3-one
  • 2-Mercapto-2-methylbutane

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, including improved stability and altered pharmacokinetic properties. This makes it a valuable tool for studying biochemical pathways and drug metabolism .

Properties

Molecular Formula

C5H12OS

Molecular Weight

126.25 g/mol

IUPAC Name

4,4,4-trideuterio-3-sulfanyl-3-(trideuteriomethyl)butan-1-ol

InChI

InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3/i1D3,2D3

InChI Key

GBCGIJAYTBMFHI-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCO)(C([2H])([2H])[2H])S

Canonical SMILES

CC(C)(CCO)S

Origin of Product

United States

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